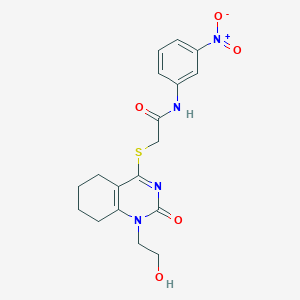![molecular formula C13H9ClN2O B2753377 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile CAS No. 338406-60-3](/img/structure/B2753377.png)
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile” can be represented by the SMILES stringO=C(O)C1=CC(C(CC2=CC=C(Cl)C=C2)=O)=CN1[H] . The empirical formula of this compound is C13H10ClNO3 and it has a molecular weight of 263.68 . Physical And Chemical Properties Analysis
The compound “4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile” is a solid . The empirical formula of this compound isC13H10ClNO3 and it has a molecular weight of 263.68 .
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of novel compounds incorporating pyrrole and chlorophenyl groups has been widely explored, leading to diverse applications, especially in antifungal and antibacterial activities. For instance, derivatives containing the pyrrole moiety have been synthesized and evaluated for their antifungal properties. These compounds exhibit significant activity against various fungal strains, highlighting their potential in developing new antifungal agents (Ibrahim et al., 2008). Additionally, pyrrole derivatives have been investigated for their antimicrobial activities. The synthesis of these compounds involves complex formation with transition metals, revealing enhanced antibacterial activities compared to the free ligand (Sadeek et al., 2015).
Chemical Reactivity and Molecular Docking
The chemical reactivity of pyrrole-based compounds extends to the creation of biologically active scaffolds. For example, novel pyrrolo[2,3-b]pyridine scaffolds have been synthesized, demonstrating their application in biological studies due to their structural features (Sroor, 2019). Moreover, these compounds have been subjected to molecular docking studies, indicating potential targets for antimicrobial and antioxidant activities. This showcases the dual utility of pyrrole-based compounds in both chemical synthesis and computational biology (Flefel et al., 2018).
Electrochemical Properties and Applications
The exploration of pyrrole derivatives extends to their electrochemical applications. For instance, conducting polymers based on polypyrroles have been synthesized, revealing potential applications in electronic devices due to their electrical properties. Such materials are investigated for their conductivity and stability, opening avenues for research in materials science (Rühe et al., 1987).
Environmental Applications
Pyrrole-based compounds also find relevance in environmental science, particularly in the detection and extraction of phenolic compounds from water. This application demonstrates the utility of pyrrole derivatives as sorbents in solid-phase extraction, highlighting their role in environmental monitoring and cleanup (Bagheri et al., 2004).
properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-11-3-1-9(2-4-11)5-13(17)10-6-12(7-15)16-8-10/h1-4,6,8,16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCGOHYGFSNHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

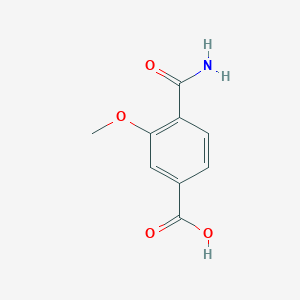
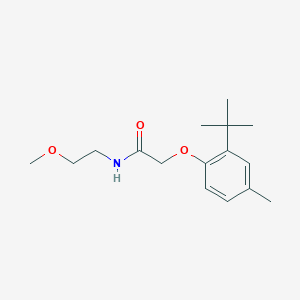
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2753300.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2753301.png)
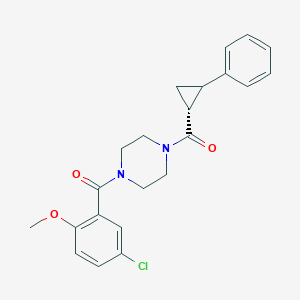
![(Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753303.png)
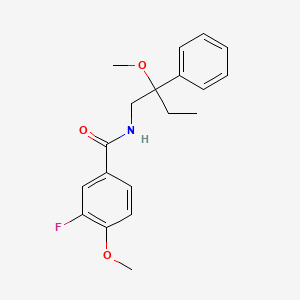
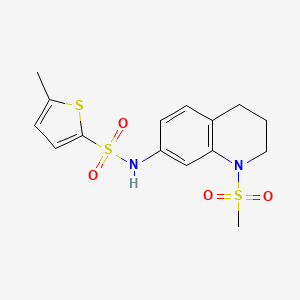
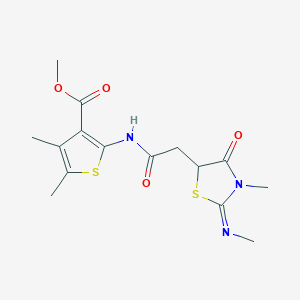
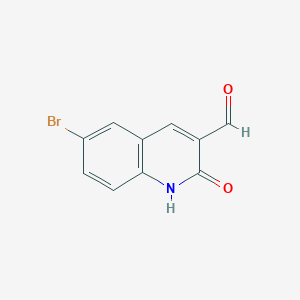
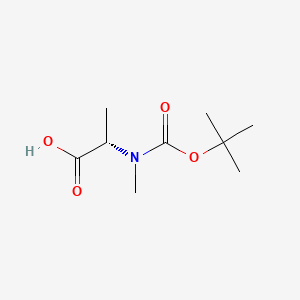
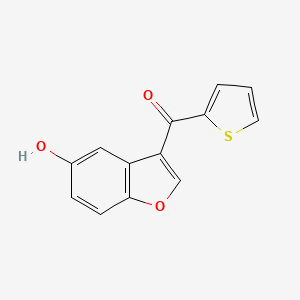
![1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2753315.png)
